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4-(Methoxymethyl)benzene-1,2-diamine

Cat. No.: B13124946
M. Wt: 152.19 g/mol
InChI Key: GHZJXHZYWCNUKC-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzene-1,2-diamine, identified by its CAS number 85912-92-1, is a specialized organic compound that is gaining attention in synthetic chemistry. bldpharm.com Its molecular structure, featuring a benzene (B151609) ring with two adjacent amino groups and a methoxymethyl substituent, provides a unique scaffold for creating more complex molecules.

Chemical Identifiers for this compound
IdentifierValue
CAS Number85912-92-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol

Aromatic diamines are a class of organic compounds characterized by the presence of two amino (-NH2) groups attached to an aromatic ring. youtube.com These compounds are fundamental building blocks in the chemical industry, particularly in the synthesis of polymers, dyes, and pharmaceuticals. ontosight.ai The reactivity of aromatic diamines is largely dictated by the electron density of the aromatic ring and the relative positions of the amino groups. acs.org

The introduction of substituents onto the aromatic ring can significantly alter the chemical properties of the diamine. These substituents can influence the basicity of the amino groups, the compound's solubility, and its reactivity in polymerization and other chemical reactions. Aromatic diamines serve as crucial monomers in the production of high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. ontosight.ai

This compound belongs to a specific subclass of aromatic diamines known as ortho-phenylenediamines (o-phenylenediamines or OPDs), where the two amino groups are positioned on adjacent carbon atoms of the benzene ring. wikipedia.org This ortho-arrangement is of particular synthetic importance as it facilitates cyclization reactions to form five- or six-membered heterocyclic rings.

The primary chemical significance of OPDs lies in their role as precursors to a wide range of heterocyclic compounds, most notably benzimidazoles. researchgate.netresearchgate.netmdpi.com The condensation reaction of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid is a classic and widely used method for constructing the benzimidazole (B57391) core, a scaffold present in many pharmacologically active molecules. researchgate.netmdpi.com

The substituent at the 4-position of the o-phenylenediamine ring plays a critical role in modulating the properties of the resulting heterocyclic products. In this compound, the key substituent is the methoxymethyl group (-CH2OCH3). This group influences the parent molecule in several ways:

Electronic Effects : The methoxymethyl group can influence the electron density of the aromatic ring, which in turn affects the reactivity of the amino groups. ontosight.airesearchgate.net

Solubility : The ether linkage in the methoxymethyl group can increase the compound's solubility in organic solvents, which is a desirable property for synthetic manipulations.

Steric Influence : The size of the substituent can direct the regioselectivity of certain reactions and affect the conformational properties of the final products. ontosight.ai

Functionality : The methoxymethyl group can serve as a handle for further chemical modification or as a protecting group for a hydroxyl function. wikipedia.orgnih.gov

Structural Comparison: o-Phenylenediamine vs. This compound
Featureo-PhenylenediamineThis compound
Amino Group Positions1,2 (ortho)1,2 (ortho)
Substituent at C4-H-CH2OCH3
Key Reactive SiteAdjacent amino groupsAdjacent amino groups
Potential Influence of SubstituentN/AModulation of electronic properties, solubility, and steric hindrance

While specific, in-depth research on this compound is still emerging, its structural features suggest several promising research directions based on the well-established chemistry of substituted o-phenylenediamines.

Potential research trajectories for this compound include:

Synthesis of Novel Benzimidazoles : A primary area of investigation is its use as a synthon for novel benzimidazole derivatives. researchgate.netresearchgate.net The methoxymethyl group could impart unique pharmacological properties or improve the pharmacokinetic profile of potential drug candidates.

Development of Heterocyclic Ligands : The diamine functionality makes it an excellent candidate for the synthesis of bidentate ligands for coordination chemistry. The methoxymethyl substituent could be used to fine-tune the electronic and steric properties of the resulting metal complexes, which could have applications in catalysis or materials science.

Corrosion Inhibition : Derivatives of o-phenylenediamine have been shown to be effective corrosion inhibitors by forming protective layers on metal surfaces. nih.gov Research could explore the potential of this compound and its derivatives in this application, where the substituent might enhance the stability and effectiveness of the protective film.

Monomer for Advanced Polymers : Aromatic diamines are key components in the synthesis of high-performance polymers. ontosight.ai The incorporation of the flexible methoxymethyl side chain could lead to polymers with modified properties, such as improved processability, solubility, or specific thermal characteristics.

Precursor for Biologically Active Compounds : Substituted o-phenylenediamines are precursors for compounds with antibacterial and antitumor properties. google.com Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13124946 4-(Methoxymethyl)benzene-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(methoxymethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H12N2O/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3

InChI Key

GHZJXHZYWCNUKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)N)N

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethyl Benzene 1,2 Diamine

Strategies for the Construction of the Aromatic Diamine Core

Reduction of Nitroaromatic Precursors

A prevalent and effective method for creating aromatic diamines is the reduction of dinitro or nitro-amino precursors. For the target molecule, a logical precursor would be either 4-(methoxymethyl)-1,2-dinitrobenzene, 4-(methoxymethyl)-2-nitroaniline (B11911801), or 5-(methoxymethyl)-2-nitroaniline. The reduction of the nitro groups to amines is typically achieved through catalytic hydrogenation.

This process commonly employs transition metal catalysts such as palladium, platinum, or nickel. openstax.org A standard protocol involves the use of palladium on an activated carbon support (Pd/C) under a hydrogen atmosphere. chemicalbook.comgoogle.com The reaction is generally performed in a solvent like ethanol (B145695), methanol, or ethyl acetate. chemicalbook.comgoogle.com

For instance, a closely related synthesis of 2-methoxymethyl-1,4-benzenediamine involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. google.com In this patented method, the nitro group is reduced, and the benzyl (B1604629) protecting group is cleaved simultaneously. The reaction is carried out using 10% Pd/C in toluene (B28343) at elevated temperatures (60-80°C) and hydrogen pressure (2-3 bar). google.com A similar strategy could be applied to a suitably substituted nitroaniline precursor for the synthesis of 4-(Methoxymethyl)benzene-1,2-diamine.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroaromatics

PrecursorCatalystSolventPressureTemperatureYieldReference Compound
4-methoxy-2-nitroaniline10% Pd/CEthanol50 psiRoom Temp99%4-Methoxy-o-phenylenediamine chemicalbook.com
1-benzylamino-2-(methoxymethyl)-4-nitrobenzene10% Pd/CToluene2-3 bar60-80°CHigh2-methoxymethyl-1,4-benzenediamine google.com

Other reducing agents can also be employed, such as tin(II) chloride in ethanol or sodium dithionite, which are effective for the reduction of nitro groups in the presence of other functional groups. mdpi.com

Amination Approaches

Direct amination methods offer alternative pathways to the diamine core. While classical approaches often require harsh conditions, modern catalytic systems have enabled more efficient C-N bond formation. researchgate.net

One strategy is the palladium-catalyzed amination (Buchwald-Hartwig amination) of di-halogenated aromatic precursors. For example, a 1,2-dihalo-4-(methoxymethyl)benzene could theoretically be coupled with an amine source like ammonia (B1221849) or a protected amine equivalent. However, achieving selective double amination at adjacent positions can be challenging.

Another approach is the hydroamination of allylic amines, which can be used to synthesize substituted 1,2-diamines. nih.gov This method involves the rhodium-catalyzed addition of an amine to an olefin. nih.govorganic-chemistry.org While this is more common for aliphatic systems, conceptually similar strategies involving directed C-H amination are an area of active research for aromatic systems. researchgate.net

Introduction and Manipulation of the Methoxymethyl Substituent

Etherification Reactions

The formation of the methoxymethyl ether is typically achieved through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of an alcohol (or phenoxide) with a methoxymethyl halide.

A common synthetic route starts with a precursor containing a hydroxymethyl (-CH₂OH) or chloromethyl (-CH₂Cl) group. For example, a patent for the synthesis of 2-methoxymethyl-1,4-benzenediamine describes the conversion of 4-nitro-2-chloromethyl-chlorobenzene to 4-nitro-2-methoxymethyl-chlorobenzene. google.com This step is performed by reacting the chloromethyl compound with sodium methoxide (B1231860) in methanol. This non-hydrolyzing condition is crucial to prevent the formation of the corresponding hydroxymethyl byproduct. google.com

Table 2: Reagents for Methoxymethyl (MOM) Group Introduction

ReagentTypical ConditionsSubstrateNotes
Chloromethyl methyl ether (MOMCl)Base (e.g., DIPEA) in CH₂Cl₂Alcohol/Phenol (B47542)Highly effective but carcinogenic. wikipedia.org
Dimethoxymethane (Methylal)Acid catalyst (e.g., P₂O₅, TfOH)Alcohol/PhenolA less toxic alternative to MOMCl. adichemistry.com
Sodium Methoxide/Methanol-Chloromethyl derivativeUsed in industrial synthesis. google.com

The methoxymethyl group is also widely used as a protecting group for alcohols (as a MOM ether) due to its stability under a range of conditions, yet it can be cleaved under acidic hydrolysis. adichemistry.comnih.gov

Regioselective Functionalization of the Benzene (B151609) Ring

Achieving the correct 1,2,4-substitution pattern on the benzene ring is paramount. The strategy for regioselective functionalization relies on the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions. msu.eduuomustansiriyah.edu.iq

A plausible synthetic pathway could begin with a commercially available starting material like 4-chlorobenzyl chloride. A synthetic scheme detailed in a patent involves the nitration of 2-chlorobenzyl chloride to yield 4-nitro-2-chloromethyl-chlorobenzene. google.com The existing chloro and chloromethyl groups direct the incoming nitro group primarily to the para position relative to the activating chloromethyl group.

Substituents on the benzene ring dictate the position of subsequent electrophilic attack. libretexts.org

Activating Groups (e.g., -OH, -OR, -NH₂, -R) are typically ortho, para-directors.

Deactivating Groups (e.g., -NO₂, -SO₃H, -CN, -COR) are typically meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). libretexts.org

Therefore, the sequence of reactions is critical. For instance, starting with anisole (B1667542) (methoxybenzene), a Friedel-Crafts acylation followed by reduction could install a side chain at the 4-position. Subsequent nitration would then be directed by the strongly activating methoxy (B1213986) group and the alkyl side chain to the ortho and para positions, potentially leading to a mixture of isomers that would require separation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

To ensure an efficient and high-yielding synthesis, optimization of reaction parameters is essential. This involves systematically varying factors such as catalyst, solvent, temperature, and reaction time to find the ideal balance between reaction rate, product yield, and purity. scielo.br

In the crucial catalytic hydrogenation step, the choice of catalyst and solvent can significantly impact the outcome. While Pd/C is widely used, platinum oxide (PtO₂) may offer different selectivity in some cases. The solvent can affect the solubility of the substrate and the activity of the catalyst. For example, the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is conducted in toluene, a non-polar solvent. google.com

The optimization process might involve:

Screening Catalysts: Testing different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loadings.

Solvent Selection: Evaluating a range of solvents (e.g., ethanol, ethyl acetate, toluene, THF) to find the best medium for the reaction.

Temperature and Pressure: Adjusting the reaction temperature and hydrogen pressure to control the rate of reaction and minimize side-product formation. Higher pressures and temperatures generally increase the reaction rate but can sometimes lead to over-reduction or degradation.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing the formation of impurities from subsequent reactions. scielo.br

Catalyst Systems and Solvent Effects

The reduction of the nitro group in precursors like 4-(methoxymethyl)-2-nitroaniline is a critical step for which various catalytic systems have been developed. The choice of catalyst and solvent significantly influences reaction time, yield, and purity of the final product, this compound.

Catalyst Systems:

The transformation of an aromatic nitro compound to an amine can be accomplished using several catalytic methods. Heterogeneous catalysis is often preferred due to the ease of catalyst separation and recycling.

Precious Metal Catalysts: Palladium (Pd) and Platinum (Pt) based catalysts are widely used for the hydrogenation of nitroarenes. google.comgoogle.com Typically, these metals are supported on activated carbon (Pd/C or Pt/C) to maximize surface area and catalytic activity. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or formic acid, is also a viable method.

Non-Precious Metal Catalysts: Research has focused on developing cost-effective catalysts from abundant metals. Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an effective catalyst for the reduction of nitroanilines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net These magnetic nanoparticles offer the advantage of easy separation from the reaction mixture using an external magnet. researchgate.net

Metal Salts as Reducing Agents: Stoichiometric reducing agents can also be employed. Tin(II) chloride (SnCl₂) in an acidic or alcoholic medium is a classic method for nitro group reduction. mdpi.com While effective, this method generates significant metal waste, making it less environmentally favorable compared to catalytic hydrogenation. mdpi.com

A review of catalytic systems for the reduction of 2-nitroaniline (B44862) highlights a range of options, including various metal nanoparticles and supported catalysts, with reducing agents such as sodium borohydride, potassium borohydride, or hydrazine hydrate. nih.gov

Solvent Effects:

The solvent plays a crucial role in the reduction reaction, primarily by ensuring the solubility of the substrate and compatibility with the catalyst and hydrogen source.

For catalytic hydrogenation with Pd/C or Pt-based catalysts, polar protic solvents like ethanol and methanol are commonly used. google.com

Aprotic solvents such as ethyl acetate , toluene , and butyl acetate are also effective and are frequently employed in industrial processes. google.com

For reductions involving sodium borohydride and catalysts like CuFe₂O₄ nanoparticles, aqueous media have been shown to be effective, offering a green chemistry advantage. researchgate.net

When using SnCl₂, ethanol is a common solvent choice, facilitating the dissolution of both the nitro compound and the metal salt. mdpi.com

The selection of the solvent can impact reaction rates and may influence the catalyst's activity and stability.

Catalyst SystemReducing AgentTypical SolventsKey AdvantagesReference
Palladium on Carbon (Pd/C)H₂ gas / HydrazineEthanol, Methanol, Ethyl AcetateHigh efficiency, reusable google.comgoogle.com
Platinum-basedH₂ gasEthanol, Toluene, Butyl AcetateHigh activity google.comgoogle.com
Copper Ferrite (CuFe₂O₄) NPsSodium Borohydride (NaBH₄)WaterCost-effective, magnetic separation researchgate.net
Tin(II) Chloride (SnCl₂)Itself (in acidic medium)Ethanol, HClClassic, reliable method mdpi.com

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound is most strategically accomplished via the chemical reduction of a nitro-substituted precursor. The primary differences between synthetic routes lie in the choice of starting material to access the key intermediate, 4-(methoxymethyl)-2-nitroaniline, and the method used for the final nitro group reduction.

Route 1: Catalytic Hydrogenation of 4-(methoxymethyl)-2-nitroaniline

This is the most direct and widely applicable route. It consists of two main stages: synthesis of the nitroaniline precursor and its subsequent reduction.

Precursor Synthesis: The synthesis of 4-(methoxymethyl)-2-nitroaniline (not explicitly detailed in the provided search results) would likely proceed from a simpler, commercially available starting material. A plausible pathway involves the functionalization of a substituted benzene ring, followed by a regioselective nitration step.

Reduction Step: The reduction is typically performed via catalytic hydrogenation using catalysts like Pd/C under a hydrogen atmosphere. google.comgoogle.com This method is known for its high efficiency and clean conversion, often yielding the product in high purity with water as the only byproduct.

Route 2: Stoichiometric Reduction of 4-(methoxymethyl)-2-nitroaniline

This route shares the same precursor as Route 1 but employs a different reduction method.

Precursor Synthesis: Identical to Route 1.

Reduction Step: This involves the use of stoichiometric reducing agents like tin(II) chloride (SnCl₂) in a solvent such as ethanol. mdpi.com While effective and reliable for laboratory-scale synthesis, this method has significant drawbacks for larger-scale production, including the generation of substantial amounts of metallic waste, which requires treatment and disposal.

Comparative Analysis:

FeatureRoute 1: Catalytic HydrogenationRoute 2: Stoichiometric Reduction
Efficiency & Yield Generally high yields and excellent chemoselectivity.High yields are achievable.
Atom Economy High; H₂ is the reagent, producing H₂O as a byproduct.Low; requires multi-equivalent metal salts, generating significant waste.
Environmental Impact "Green" and sustainable; avoids toxic metal waste. nih.govLess favorable due to the generation of tin-based waste products.
Process Safety Requires handling of flammable H₂ gas and potentially pyrophoric catalysts.Avoids high-pressure gas but uses corrosive acids and generates metal sludge.
Catalyst/Reagent Cost High initial cost for precious metal catalysts (Pd, Pt), but they are recyclable.Lower initial reagent cost, but waste disposal costs can be high.
Scalability Highly scalable and preferred for industrial manufacturing.Generally limited to lab-scale or small-scale production due to waste generation.

Chemical Reactivity and Transformation Pathways of 4 Methoxymethyl Benzene 1,2 Diamine

Reactions Involving the Diamine Moiety of 4-(Methoxymethyl)benzene-1,2-diamine

The primary reaction pathways for this compound involve the dual nucleophilicity of the amino groups, which readily participate in condensation and cyclization reactions with various electrophiles.

The condensation of o-phenylenediamines with compounds containing two electrophilic centers is a cornerstone of heterocyclic chemistry, providing direct routes to fused ring systems.

Benzimidazoles are a significant class of heterocyclic compounds, and their synthesis is one of the most common applications of o-phenylenediamines. nih.govsemanticscholar.org The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) provides a direct pathway to 5-(methoxymethyl)-1H-benzo[d]imidazole derivatives.

When reacting with an aldehyde, the process typically involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the benzimidazole (B57391) ring. nih.gov A variety of catalysts, including acid catalysts, oxidizing agents, and nanomaterials, can be employed to facilitate this transformation under diverse conditions, ranging from reflux in organic solvents to solvent-free grinding methods. nih.govsemanticscholar.org Similarly, condensation with carboxylic acids, often at high temperatures or in the presence of strong acids like polyphosphoric acid (PPA), leads to the formation of 2-substituted benzimidazoles. researchgate.net

ElectrophileReagent/CatalystConditionsProductYield (%)
BenzaldehydeZnO NanoparticlesEthanol (B145695), 70°C2-Phenyl-5-(methoxymethyl)-1H-benzo[d]imidazoleHigh
4-NitrobenzaldehydeH₂O₂ / HClAcetonitrile, RT2-(4-Nitrophenyl)-5-(methoxymethyl)-1H-benzo[d]imidazoleExcellent
Acetic Acid4M HClReflux2-Methyl-5-(methoxymethyl)-1H-benzo[d]imidazoleGood
Formic AcidIron Powder / NH₄ClReflux5-(Methoxymethyl)-1H-benzo[d]imidazoleHigh

This table presents illustrative examples of benzimidazole synthesis based on established methods for substituted o-phenylenediamines. organic-chemistry.orgmdpi.com

Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netnih.gov This reaction, known as the Beirut reaction, is typically acid-catalyzed and proceeds with high efficiency. For this compound, this reaction provides a direct route to 6-(methoxymethyl)quinoxaline derivatives.

The reaction mechanism involves a sequential double condensation, where each amino group attacks one of the carbonyl carbons, followed by the elimination of two molecules of water to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) core. researchgate.net A wide range of α-dicarbonyl compounds, such as benzil, glyoxal, and cyclohexane-1,2-dione, can be used, leading to a diverse array of substituted quinoxalines. researchgate.netresearchgate.net

1,2-Dicarbonyl CompoundCatalystSolventProduct
BenzilAcetic AcidEthanol6-(Methoxymethyl)-2,3-diphenylquinoxaline
GlyoxalNoneEthanol/Water6-(Methoxymethyl)quinoxaline
Cyclohexane-1,2-dioneAcetic AcidReflux7-(Methoxymethyl)-1,2,3,4-tetrahydrophenazine

This table illustrates the formation of quinoxaline (B1680401) scaffolds from this compound and various 1,2-dicarbonyl compounds. researchgate.netrsc.org

Beyond aldehydes and dicarbonyls, the diamine moiety of this compound can react with a variety of other electrophiles to form different heterocyclic structures.

Benzimidazol-2-ones: Reaction with phosgene (B1210022) equivalents, such as N,N'-carbonyldiimidazole (CDI) or urea, leads to the formation of 5-(methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one. This reaction involves the formation of a carbamoyl (B1232498) intermediate followed by intramolecular cyclization. mdpi.com

2,1,3-Benzothiadiazoles: Treatment with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534) results in the formation of 5-(methoxymethyl)-2,1,3-benzothiadiazole. mdpi.com

1,5-Benzodiazepines: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or other β-diketones, can yield seven-membered rings, specifically derivatives of 5H-1,5-benzodiazepine. rsc.org The reaction is typically catalyzed by acids and involves the formation of enamine intermediates.

The two nitrogen atoms of the 1,2-diamine functionality serve as an excellent bidentate chelating unit for a wide range of metal ions. The lone pair of electrons on each nitrogen atom can be donated to a metal center, forming stable five-membered chelate rings.

This compound is a valuable building block in the design and synthesis of more elaborate ligands for coordination chemistry. nih.govresearchgate.net The basic diamine can act as a simple bidentate ligand itself, or it can be derivatized to create more complex ligand architectures with tailored properties.

A common strategy involves the condensation of the diamine with aldehydes or ketones to form Schiff base ligands. If a mono-aldehyde is used, a di-imine Schiff base can be formed, creating a tetradentate N₄ donor ligand. These ligands are highly versatile and can coordinate with various transition metals to form stable complexes.

The presence of the methoxymethyl group (-CH₂OCH₃) at the 4-position can subtly influence the properties of the resulting ligands and their metal complexes. As an electron-donating group, it can increase the electron density on the aromatic ring and the donor nitrogen atoms, potentially enhancing the stability of the metal-ligand bond. Furthermore, it can improve the solubility of the ligand and its complexes in organic solvents.

Ligand TypeSynthesis Precursor(s)Metal IonsPotential Complex Geometry
Bidentate DiamineThis compoundNi(II), Pd(II), Cu(II)Square Planar, Tetrahedral
Tetradentate Schiff Base2 equiv. Salicylaldehyde (B1680747)Co(II), Mn(II), Zn(II)Square Planar, Tetrahedral
Macrocyclic LigandDicarbonyls, DialdehydesVarious Transition MetalsPlanar or Non-planar Macrocyclic

This table summarizes potential ligand types derived from this compound and their coordination possibilities. nih.govresearchgate.net

Metal Coordination and Complexation Chemistry

Formation of Metal-Diamine Complexes

The presence of two adjacent amino groups in this compound allows it to act as a bidentate ligand, readily forming stable chelate complexes with a variety of transition metal ions. This chelating ability is a characteristic feature of o-phenylenediamines. The formation of these complexes typically involves the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere.

While specific studies on the complexation of this compound are not extensively documented, the behavior of related o-phenylenediamines provides a strong basis for predicting its coordination chemistry. For instance, iron(II) halides are known to form complexes with o-phenylenediamine (B120857) with varying ligand-to-metal ratios, resulting in high-spin complexes. rsc.org It is anticipated that this compound would react similarly with metal salts like those of copper(II), nickel(II), cobalt(II), and zinc(II) to form stable complexes. nih.gov The methoxymethyl substituent, being relatively non-coordinating, is not expected to directly participate in the initial complexation but may influence the solubility and crystal packing of the resulting metal complexes.

The general reaction for the formation of a metal-diamine complex can be represented as:

Mn+ + 2 L → [ML2]n+

Where M is a metal ion, and L is the this compound ligand. The stoichiometry and geometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions.

Table 1: Predicted Coordination Behavior of this compound with Various Metal Ions

Metal IonExpected Complex GeometryPotential Properties
Cu(II)Square Planar or Distorted OctahedralParamagnetic, Colored
Ni(II)Square Planar or OctahedralDiamagnetic or Paramagnetic, Colored
Co(II)Tetrahedral or OctahedralParamagnetic, Colored
Zn(II)TetrahedralDiamagnetic, Colorless

Oxidative Coupling Reactions

The amino groups of this compound render the aromatic ring electron-rich and susceptible to oxidative coupling reactions. These reactions can lead to the formation of larger, conjugated systems, such as phenazines or other heterocyclic structures. The oxidation can be initiated by various chemical oxidants or through electrochemical methods. bohrium.com

For example, the oxidative coupling of o-phenylenediamines can be achieved using oxidants like tert-butyl hydroperoxide (TBHP) to form substituted benzimidazoles when reacted with arylmethylamines. tandfonline.comfigshare.com In the absence of a coupling partner, self-coupling can occur. The methoxymethyl substituent at the 4-position is expected to influence the regioselectivity of such coupling reactions due to its electronic and steric effects.

A plausible pathway for the oxidative coupling could involve the initial oxidation of the diamine to a diimine intermediate, which can then undergo further reactions. The specific products formed would be highly dependent on the reaction conditions, including the choice of oxidant and solvent.

Reactivity of the Methoxymethyl Substituent in this compound

The methoxymethyl group introduces an ether linkage that is susceptible to cleavage and other transformations, adding another dimension to the reactivity of the parent molecule.

Cleavage and Modification of the Ether Linkage

The ether bond in the methoxymethyl group can be cleaved under various conditions, most commonly with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The cleavage of aryl methyl ethers can also be achieved using reagents like trimethylsilyl (B98337) iodide.

The general mechanism for acidic cleavage involves:

Protonation of the ether oxygen.

Nucleophilic attack by a halide ion on the methyl group (SN2) or formation of a benzylic carbocation (SN1), followed by nucleophilic attack.

Given the benzylic nature of the methylene (B1212753) group, an SN1-type cleavage might be favored under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. pearson.com Milder methods for the cleavage of methoxymethyl (MOM) ethers, often used as protecting groups in organic synthesis, have also been developed, employing reagents like bismuth trichloride. morressier.comresearchgate.net

Table 2: Reagents for the Cleavage of Aryl Alkyl Ethers

ReagentConditionsProducts
HBr or HIStrong acid, heat4-(Hydroxymethyl)benzene-1,2-diamine and Methyl Halide
BBr3Lewis acid4-(Hydroxymethyl)benzene-1,2-diamine and Methyl Bromide
Trimethylsilyl IodideMild conditionsSilylated phenol (B47542) and Methyl Iodide

Transformations of the Methylene Group Adjacent to the Ether

The benzylic methylene group in the methoxymethyl substituent is activated towards various chemical transformations due to its proximity to the aromatic ring. msu.edu This position is susceptible to oxidation, radical reactions, and deprotonation under suitable conditions.

Oxidation of the benzylic methylene group can lead to the formation of a carbonyl group. For instance, benzylic ethers can be oxidized to the corresponding aromatic aldehydes or esters. nih.gov This transformation often involves the use of oxidizing agents that can selectively target the activated C-H bonds of the benzylic position.

Furthermore, the benzylic protons are relatively acidic and can be removed by a strong base to generate a benzylic carbanion. This anion is stabilized by resonance with the aromatic ring and can subsequently react with various electrophiles, allowing for the introduction of new functional groups at this position.

Mechanisms of Key Reactions Involving this compound

The reactions of this compound are governed by well-established mechanistic principles of organic and inorganic chemistry.

The formation of metal-diamine complexes proceeds through a ligand substitution pathway. The nucleophilic nitrogen atoms of the diamine displace labile ligands from the metal coordination sphere. The stability of the resulting chelate complex is enhanced by the chelate effect, a thermodynamic principle favoring the formation of cyclic structures.

Oxidative coupling reactions typically involve radical or electron-transfer mechanisms. In the presence of an oxidant, the diamine can be oxidized to a radical cation or a diimine. These reactive intermediates can then couple with another molecule of the diamine or a different reaction partner to form new C-N or N-N bonds. The specific pathway is highly dependent on the oxidant and reaction conditions. For instance, the solvent-free oxidative synthesis of benzimidazoles from o-phenylenediamine and arylmethylamines using TBHP is proposed to proceed via the formation of a benzimidazoline intermediate followed by oxidative cyclo-dehydrogenation. tandfonline.comfigshare.com

The cleavage of the methoxymethyl ether linkage by strong acids like HBr or HI follows either an SN1 or SN2 mechanism. masterorganicchemistry.com In an SN2 pathway, the protonated ether is attacked by the halide nucleophile at the less sterically hindered carbon (the methyl group), leading to the formation of methyl halide and 4-(hydroxymethyl)benzene-1,2-diamine. In an SN1 pathway, the protonated ether would dissociate to form a resonance-stabilized benzylic carbocation and methanol, followed by the reaction of the carbocation with the halide. The operative mechanism will depend on the stability of the potential carbocation and the reaction conditions.

Transformations of the methylene group often involve the generation of reactive intermediates. Oxidation reactions may proceed through a hydrogen atom abstraction mechanism to form a benzylic radical, which is then further oxidized. Deprotonation with a strong base generates a resonance-stabilized benzylic anion, which can then act as a nucleophile in subsequent reactions.

Applications of 4 Methoxymethyl Benzene 1,2 Diamine in Advanced Organic Synthesis

As a Versatile Building Block in Heterocyclic Compound Synthesis

The presence of the 1,2-diamine functionality makes 4-(Methoxymethyl)benzene-1,2-diamine an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This reactivity is primarily centered on the condensation reactions of the two adjacent amino groups with various electrophilic partners.

Numerous catalytic systems have been developed to facilitate this transformation under mild conditions, including the use of gold nanoparticles, indium triflate, and lanthanum chloride, often resulting in high yields. nih.govresearchgate.net The general reaction scheme involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization via oxidation.

The versatility of this compound extends to the synthesis of other heterocyclic systems as well. For instance, reaction with α-dicarbonyl compounds yields functionalized quinoxalines, while condensation with dicarboxylic acids can produce polybenzimidazoles, a class of high-performance polymers. kpi.ua

Table 1: Examples of Heterocyclic Systems Derived from o-Phenylenediamines
ReactantCatalyst/ConditionsResulting HeterocycleReference
AldehydesAu/TiO₂, Ambient Temp.2-Substituted Benzimidazole (B57391) nih.gov
Carboxylic AcidsHigh Temperature2-Substituted Benzimidazole researchgate.net
α-Dicarbonyl CompoundsAcid CatalysisQuinoxaline (B1680401)N/A
Dicarboxylic AcidsPolyphosphoric AcidPolybenzimidazole kpi.ua

This table presents generalized reactions applicable to o-phenylenediamines like this compound.

Beyond the formation of simple bicyclic systems, this compound serves as a key intermediate for embedding the benzimidazole motif into larger, more complex molecular frameworks. The resulting functionalized benzimidazoles can act as building blocks themselves for the synthesis of more elaborate structures. For example, a benzimidazole with a reactive group at the 2-position can be coupled with other molecules to create compounds for applications in supramolecular chemistry or as bioactive agents. The methoxymethyl group can influence solubility, crystal packing, and intermolecular interactions, which are crucial aspects in the design of complex molecular architectures.

Role in the Development of Novel Ligands for Catalysis

The two nitrogen atoms of this compound provide excellent coordination sites for metal ions, making it and its derivatives attractive candidates for the development of novel ligands for catalysis.

A primary route to ligand synthesis from this compound is through the formation of Schiff bases. iosrjournals.org Condensation of the diamine with two equivalents of an aldehyde or ketone results in the formation of a tetradentate ligand containing two imine (-C=N-) groups. mocedes.orgresearchgate.net These ligands, often referred to as salen-type or salphen-type ligands, are highly versatile in coordination chemistry. wikipedia.org By varying the aldehyde component, chemists can systematically tune the steric and electronic properties of the resulting ligand. wikipedia.org For example, using a salicylaldehyde (B1680747) derivative would yield a classic salen-type ligand capable of forming stable, square-planar complexes with a variety of transition metals. wikipedia.org The methoxymethyl substituent on the backbone of the ligand can further modulate its properties, such as solubility and the electronic environment of the coordinated metal center.

Table 2: Potential Schiff Base Ligands from this compound
Aldehyde ComponentLigand TypePotential CoordinationReference
SalicylaldehydeSalphen-type (N₂O₂)Tetradentate wikipedia.org
4-MethoxybenzaldehydeDiimine (N₂)Bidentate or Bridging mocedes.org
Pyridine-2-carboxaldehydeDiimine (N₄)TetradentateN/A

This table illustrates potential ligand structures based on established Schiff base condensation reactions.

Complexes formed from this compound-derived ligands have significant potential in transition metal catalysis. The well-defined geometry and tunable electronic environment of metal-salen and related complexes make them effective catalysts for various organic transformations, including oxidation, reduction, and asymmetric synthesis. wikipedia.orgnih.gov For instance, ruthenium complexes incorporating chiral diamine and N-heterocyclic carbene (NHC) ligands have proven to be versatile precatalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. nih.gov While specific studies on catalysts derived from this compound are not extensively documented, the principles established with similar diamine ligands are directly applicable. mdpi.com The coordination of such ligands to metals like cobalt, nickel, copper, or ruthenium can generate active catalysts for reactions crucial to fine chemical synthesis. mocedes.orgnih.gov

Utilization in Polymer Chemistry as a Functional Monomer or Additive

In the realm of polymer chemistry, diamines are fundamental building blocks for polyamides, polyimides, and polybenzimidazoles. The specific structure of this compound allows for its use as a functional monomer or as an additive to modify polymer properties.

The synthesis of polybenzimidazoles (PBIs) is a notable application for monomers structurally similar to this compound. dtu.dk For example, 1,2-diamino-4-methoxybenzene has been used to prepare self-polymerizable A-B type monomers for PBI synthesis via aromatic nucleophilic substitution. kpi.ua PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. dtu.dk The incorporation of the methoxymethyl group into the polymer backbone can enhance solubility in organic solvents, facilitating processing without significantly compromising the polymer's thermal properties.

Furthermore, aromatic diamines are widely used as curing agents or hardeners for epoxy resins. threebond.co.jplongchangchemical.com The active hydrogen atoms on the amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid, thermoset polymer network. threebond.co.jpresearchgate.net this compound could function as such a curing agent, with the methoxymethyl group potentially influencing the curing kinetics and the final properties of the cured resin, such as its glass transition temperature and mechanical strength. researchgate.net

Potential as an Intermediate in the Synthesis of Specialized Chemical Compounds

This compound serves as a valuable intermediate in the field of advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its bifunctional nature, possessing two adjacent amine groups, makes it an ideal precursor for condensation reactions with various electrophiles to form cyclic structures. The presence of the methoxymethyl substituent at the 4-position offers a site for further chemical modification and can influence the physicochemical properties of the final compounds.

One of the notable applications of this compound is in the synthesis of novel substituted benzimidazoles. Benzimidazoles are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of these specialized compounds often involves the reaction of a substituted 1,2-phenylenediamine with a carboxylic acid or its derivative.

In a specific synthetic route, 4-(methoxymethyl)-1,2-phenylenediamine is utilized as a key building block for the preparation of complex benzimidazole derivatives. For instance, it can be reacted with a suitably substituted benzoic acid derivative to yield a novel substituted benzimidazole. This reaction typically proceeds through a condensation mechanism, where the two amine groups of the diamine react with the carboxylic acid to form the imidazole (B134444) ring fused to the benzene (B151609) ring. The resulting product incorporates the methoxymethyl group at the 6-position of the benzimidazole ring system.

The following table outlines the key components and the resulting specialized chemical compound in this synthetic application:

Starting MaterialReagentProduct ClassSpecific Product Example
This compoundSubstituted Benzoic AcidSubstituted Benzimidazoles2-(Substituted phenyl)-6-(methoxymethyl)-1H-benzo[d]imidazole

This synthetic strategy highlights the importance of this compound as an intermediate. The resulting benzimidazole derivatives, bearing the methoxymethyl group, are developed for potential therapeutic applications, demonstrating the utility of this diamine in constructing molecules with significant chemical and biological interest. The methoxymethyl substituent can play a role in modulating the solubility, metabolic stability, and target-binding affinity of the final benzimidazole compound.

Spectroscopic and Structural Elucidation of 4 Methoxymethyl Benzene 1,2 Diamine and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(Methoxymethyl)benzene-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxymethyl group protons.

The aromatic region would typically display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the two amine groups and the methoxymethyl group. The proton at position 3 (between the two amino groups) would likely appear at the most upfield position due to the electron-donating effect of both adjacent amines. The protons at positions 5 and 6 would show more complex splitting.

The two amine (-NH₂) groups would give rise to broad signals, the chemical shift of which can be variable and is dependent on solvent, concentration, and temperature. The methoxymethyl group is expected to produce two sharp singlets: one for the methylene (B1212753) (-CH₂-) protons and one for the methyl (-OCH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds and chemical shift theory.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-3, H-5, H-6)6.5 - 7.0Multiplet (m)3H
Amine H (-NH₂)3.5 - 5.0Broad Singlet (br s)4H
Methylene H (-CH₂O-)~4.4Singlet (s)2H
Methyl H (-OCH₃)~3.3Singlet (s)3H

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the carbons of the methoxymethyl group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the amino groups (C-1 and C-2) are expected to be shifted upfield compared to unsubstituted benzene, while the carbon attached to the methoxymethyl group (C-4) and the oxygen-bearing carbon of that group will have characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and chemical shift theory.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-1, C-2, C-4)135 - 150
Aromatic C (C-3, C-5, C-6)110 - 125
Methylene C (-CH₂O-)~74
Methyl C (-OCH₃)~58

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methylene proton signal to the methylene carbon signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The nominal molecular weight of this compound (C₈H₁₂N₂O) is 152.19 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 152. The fragmentation pattern is particularly informative. Research on related methoxymethylbenzene derivatives indicates that a key fragmentation pathway involves the methoxymethyl moiety. A common fragmentation is the loss of a methoxy (B1213986) radical (·OCH₃) to form a stable benzyl-type cation at m/z = 121. Another significant fragmentation could be the loss of formaldehyde (B43269) (CH₂O) from the molecular ion, leading to a fragment at m/z = 122.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formula of Loss
152Molecular Ion [M]⁺˙-
122[M - CH₂O]⁺˙CH₂O
121[M - OCH₃]⁺·OCH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the amines, C-H bonds of the aromatic ring and alkyl groups, C-O bond of the ether, and C=C bonds of the aromatic ring.

N-H Stretching: The two primary amine groups (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹. This doublet arises from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxymethyl group would appear just below 3000 cm⁻¹.

C-O Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is expected in the 1050-1250 cm⁻¹ region.

Aromatic C=C Bending: The benzene ring substitution pattern would give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (600-900 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3500 (doublet)Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Aromatic RingC=C Stretch1500 - 1600Medium
EtherC-O Stretch1050 - 1250Strong
Aromatic RingC-H Out-of-plane Bend800 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the primary electronic transitions observed are π → π* (pi to pi star) transitions associated with the benzene ring's conjugated π-system. The parent compound, benzene, exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, symmetry-forbidden band (the B-band) with fine structure around 255 nm.

The spectrum of this compound is significantly influenced by the three substituents on the benzene ring: two amino (-NH₂) groups and one methoxymethyl (-CH₂OCH₃) group. Both the amino and methoxymethyl groups are considered auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

Specifically, the amino groups are strong electron-donating groups due to the lone pair of electrons on the nitrogen atoms. The methoxymethyl group is also weakly electron-donating. These groups engage in resonance with the benzene ring, increasing the electron density of the π-system. This has several effects:

Bathochromic Shift (Red Shift): The electron-donating nature of the substituents raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the energy gap between the two orbitals, causing the π → π* transitions to occur at longer wavelengths. For instance, the UV-Vis spectrum of o-phenylenediamine (B120857) shows absorption bands at approximately 210 nm, 240 nm, and 294 nm, which is a notable shift from benzene. researchgate.net

Hyperchromic Effect: The presence of these auxochromes typically increases the molar absorptivity (ε), meaning the intensity of the absorption bands increases. This is due to the increased probability of the electronic transitions.

Based on these principles, the UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* transitions, shifted to longer wavelengths compared to unsubstituted benzene.

Expected Transition TypeAssociated ChromophoreExpected Wavelength RegionInfluencing Factors
π → πSubstituted Benzene Ring~240-260 nm and ~290-310 nmBathochromic shift due to electron-donating -NH₂ and -CH₂OCH₃ groups.
n → πAmino Groups (-NH₂)Longer wavelength, low intensityOften obscured by the more intense π → π* bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

As a representative example, the crystal structure of 1-(2-Methoxy-benzyl)-2-(2-methoxy-phenyl)-2,3-dihydro-1H-benzoimidazole, a complex benzimidazole (B57391) derivative, has been determined. scielo.br The analysis reveals key structural features that are influenced by the substituents. The compound crystallized in the monoclinic space group P2₁/c. scielo.br The solid-state structure is stabilized by a network of non-covalent interactions, primarily C-H···N and C-H···π interactions, which are crucial in defining the supramolecular architecture. scielo.br Such interactions are fundamental in crystal engineering, influencing the material's physical properties.

The crystallographic data for this derivative illustrates the typical solid-state behavior of such molecules, where intermolecular forces guide the assembly of molecules into a stable, ordered lattice.

Crystallographic Data for a Representative Benzimidazole Derivative scielo.br
ParameterValue
Compound Name1-(2-Methoxy-benzyl)-2-(2-methoxy-phenyl)-2,3-dihydro-1H-benzoimidazole
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.513(5)
b (Å)10.038(5)
c (Å)22.285(5)
β (°)96.884(5)
Volume (ų)3671(2)
Z (Molecules per unit cell)8
Key Intermolecular InteractionsC-H···N, C-H···π

Computational and Theoretical Investigations of 4 Methoxymethyl Benzene 1,2 Diamine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-(methoxymethyl)benzene-1,2-diamine. These calculations offer a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict a variety of ground state properties. nih.gov These include optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. The optimized geometry reveals the most stable arrangement of atoms, providing precise bond lengths and angles. This information is critical for understanding the molecule's steric and electronic environment.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

Property Calculated Value
Total Energy -552.8 Hartree
Dipole Moment 2.5 Debye
Polarizability 15.8 ų
C-N Bond Length (Amine) 1.40 Å
C-O Bond Length (Ether) 1.37 Å
C-C Bond Length (Aromatic) 1.39 Å

Note: The data in this table is hypothetical and representative of typical DFT calculations for similar molecules, presented here for illustrative purposes due to the absence of specific published data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino groups, while the LUMO would be distributed over the aromatic system. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule and with other chemical species. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.2
LUMO -0.8
HOMO-LUMO Gap 4.4

Note: The data in this table is hypothetical and representative of typical DFT calculations for similar molecules, presented here for illustrative purposes due to the absence of specific published data for this compound.

Conformational Analysis and Energetics of this compound

The flexibility of the methoxymethyl group allows this compound to exist in various conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule. By systematically rotating the rotatable bonds (C-O and C-C bonds of the methoxymethyl substituent) and calculating the potential energy at each step, a potential energy surface can be generated. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative energies of these conformers, determined through these calculations, are crucial for predicting the dominant molecular shapes at different temperatures. colostate.edu

Table 3: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol)
Anti-periplanar 180° 0.0
Syn-clinal (Gauche) 60° 1.2
Anti-clinal 120° 2.5
Syn-periplanar 4.0

Note: The data in this table is hypothetical and representative of typical conformational analysis for similar molecules, presented here for illustrative purposes due to the absence of specific published data for this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, identification of intermediates, and determination of transition state structures and energies.

For any chemical transformation, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for calculating the activation energy, which governs the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or condensation reactions of the diamine groups, transition state analysis can elucidate the detailed steps of the mechanism. Techniques like quadratic synchronous transit (QST) are employed to locate transition state structures.

Computational models can predict the reactivity and regioselectivity of this compound in various chemical reactions. By analyzing the distribution of electron density and molecular electrostatic potential (MEP), it is possible to identify the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, the amino groups and specific positions on the aromatic ring will exhibit different reactivities based on their electronic properties. Fukui functions can also be calculated to provide a more quantitative measure of local reactivity. These predictions are vital for designing synthetic routes and understanding the outcomes of chemical reactions.

To provide a comprehensive and accurate article as requested, data from relevant computational and theoretical investigations are essential. This would typically include parameters from molecular dynamics simulations, such as force field parameters, solvent models, simulation time, and temperature, as well as findings related to solvation, intermolecular interactions, and conformational analysis.

Further research in the field of computational chemistry may, in the future, produce specific studies on this compound, which would enable the creation of the requested article.

Future Research Directions and Unexplored Avenues for 4 Methoxymethyl Benzene 1,2 Diamine

Development of More Efficient and Sustainable Synthetic Routes

While standard methods for the synthesis of substituted o-phenylenediamines are established, future research should focus on the development of more efficient and environmentally benign synthetic routes to 4-(methoxymethyl)benzene-1,2-diamine. Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future investigations could explore the following sustainable strategies:

Catalytic Hydrogenation of Nitroanilines: A greener alternative to traditional reduction methods, such as the use of tin or iron in acidic media, is the catalytic hydrogenation of the corresponding nitroaniline precursor. Research into novel, highly selective, and reusable catalysts, for instance, supported metal nanoparticles (e.g., Au/TiO2), could lead to cleaner and more efficient processes. researchgate.net

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and product consistency. A future research direction would be to design a continuous flow process for the synthesis of this compound, which could lead to higher yields and purity.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic HydrogenationUse of cleaner reducing agents (H2), catalyst reusability, milder reaction conditions.Development of highly selective and robust heterogeneous catalysts.
One-Pot SynthesisReduced number of unit operations, less solvent waste, improved time and energy efficiency.Design of compatible reaction conditions for sequential transformations.
Flow ChemistryEnhanced safety and control, improved scalability and reproducibility, potential for in-line purification.Reactor design and optimization of reaction parameters in a continuous flow setup.

Expansion of Heterocyclic Scaffold Construction Beyond Known Systems

Ortho-phenylenediamines are well-established precursors for a variety of heterocyclic compounds. Future research should leverage this compound to construct not only known heterocyclic systems but also to explore the synthesis of novel and more complex scaffolds. The methoxymethyl substituent can be used to fine-tune the electronic and steric properties of the resulting heterocycles, potentially leading to new applications.

Benzimidazoles, Quinoxalines, and Phenazines: While the synthesis of these heterocycles from o-phenylenediamines is known, a systematic investigation using this compound with a diverse range of carbonyl compounds and dicarbonyls is warranted. The use of green catalysts, such as ZnO nanoparticles or erbium(III) triflate, could provide environmentally friendly access to a library of substituted heterocycles. arabjchem.org

Novel Heterocyclic Systems: The reactivity of the diamine can be exploited to construct less common heterocyclic rings. For instance, reactions with appropriate bifunctional reagents could lead to the formation of novel seven-membered rings or other complex polycyclic structures.

Post-Synthetic Modification: The methoxymethyl group itself offers a potential site for post-synthetic modification, allowing for the introduction of further functionality into the heterocyclic products.

Advanced Ligand Development for Asymmetric Catalysis

Chiral diamines are crucial components of many successful ligands in asymmetric catalysis. chemrxiv.orgresearchgate.netchemrxiv.orgtohoku.ac.jp The development of chiral derivatives of this compound could lead to a new class of ligands with unique steric and electronic properties.

Chiral Diamine Synthesis: Future work should focus on the enantioselective synthesis of chiral derivatives of this compound. This could be achieved through the resolution of a racemic mixture or by developing a stereoselective synthetic route.

Ligand Design and Application: The resulting chiral diamines could be incorporated into various ligand architectures, such as Salen-type ligands or as part of bidentate phosphine-diamine ligands. nih.gov These new ligands could then be screened for their efficacy in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The methoxymethyl group's influence on the ligand's coordination properties and the stereochemical outcome of the catalyzed reaction would be a key area of investigation.

Exploration in Emerging Chemical Fields and Materials Science Applications

The unique electronic properties imparted by the methoxymethyl group make this compound an interesting building block for novel materials with applications in emerging fields.

Organic Electronics: The electron-rich nature of the diamine suggests its potential use as a component in organic electronic materials. Future research could explore its incorporation into conductive polymers, organic light-emitting diodes (OLEDs), or as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.comnih.govdiva-portal.orgmdpi.com The methoxymethyl group could enhance the solubility and processability of the resulting materials.

Metal-Organic Frameworks (MOFs): Diamine-functionalized linkers are of interest in the design of MOFs for applications such as gas storage and separation. This compound could be used to synthesize novel organic linkers for MOFs, where the methoxymethyl group could influence the pore environment and the framework's interaction with guest molecules.

Corrosion Inhibitors: O-phenylenediamine (B120857) derivatives have shown promise as corrosion inhibitors for metals. chemrxiv.org The adsorption properties and protective capabilities of this compound on various metal surfaces could be a valuable area of future investigation.

Synergistic Experimental and Computational Research Programs

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is highly recommended.

Computational Prediction of Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of this compound in various heterocyclic forming reactions. arabjchem.org Computational studies can also elucidate the electronic and optical properties of materials derived from this compound, guiding the design of new materials for specific applications. researchgate.netnih.govnih.govmdpi.com

Mechanism Elucidation: A combined experimental and computational approach can be used to gain a deeper understanding of the reaction mechanisms involved in the synthesis of novel heterocycles and the mode of action of new catalysts derived from this compound. This knowledge will be crucial for optimizing reaction conditions and designing more efficient systems.

Table 2: Proposed Synergistic Research Approaches

Research AreaExperimental ComponentComputational Component
Heterocyclic SynthesisSynthesis and characterization of novel heterocyclic compounds.DFT calculations to predict reaction pathways and product stability.
Asymmetric CatalysisSynthesis of chiral ligands and evaluation of their catalytic performance.Molecular modeling to understand ligand-metal interactions and predict enantioselectivity.
Materials ScienceSynthesis and characterization of new polymers, MOFs, and other materials.DFT and TD-DFT calculations to predict electronic and optical properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications in synthetic chemistry, catalysis, and materials science.

Q & A

Q. What are the established synthetic routes for 4-(Methoxymethyl)benzene-1,2-diamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reductive amination of a nitro precursor or substitution reactions on pre-functionalized benzene derivatives. For example, 4-(methoxymethyl)-1,2-dinitrobenzene can be reduced using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite in a polar solvent (e.g., ethanol/water). Purification is achieved via recrystallization (using ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires a combination of NMR (¹H/¹³C), mass spectrometry (ESI or EI-MS), and elemental analysis. Purity validation may include HPLC (C18 column, methanol/water mobile phase) to detect residual solvents or isomers .

Q. How is this compound utilized in heterocyclic synthesis?

  • Methodological Answer : This diamine serves as a precursor for benzimidazoles and quinoxalines. For quinoxalines, condensation with α-diketones (e.g., benzil) under acidic conditions (oxalic acid in EtOH/H₂O) yields fused heterocycles. For benzimidazoles, cyclization with aldehydes (e.g., via Schiff base intermediates) is catalyzed by CuCl/PIDA (phenyliodonium diacetate) in oxidative conditions. Reaction monitoring via TLC (silica, UV visualization) and product isolation via recrystallization are standard .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and assign peaks unambiguously. X-ray crystallography (using SHELXL for refinement) provides definitive structural validation . For ambiguous cases, computational tools (e.g., DFT-based NMR prediction) can model expected spectra and identify outliers .

Q. What mechanistic insights exist for catalytic reactions involving this diamine?

  • Methodological Answer : Kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) can elucidate reaction pathways. Isotopic labeling (e.g., ¹⁵N in the amine groups) tracks bond reorganization in cyclization reactions. DFT calculations (B3LYP/6-31G*) model transition states and electronic effects of the methoxymethyl substituent on reactivity. For example, electron-donating groups may accelerate imine formation but hinder oxidation steps .

Q. How do solvent interactions influence reaction optimization for this compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact reaction rates and yields. Binary solvent systems (e.g., DMSO/water) enhance solubility of polar intermediates. Solvent-solute interactions can be studied via UV-Vis spectroscopy (solvatochromism) or computational solvation models (e.g., COSMO-RS). Empirical optimization using a Design of Experiments (DoE) approach (varying solvent ratios, temperatures) identifies ideal conditions .

Q. Can computational modeling predict the bioactivity or reactivity of derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses potential binding to biological targets (e.g., enzymes in ). QSAR models correlate substituent effects (e.g., methoxymethyl vs. trifluoromethyl) with activity. For reactivity, Fukui indices (derived from DFT) predict nucleophilic/electrophilic sites. These methods guide targeted synthesis of derivatives with enhanced properties .

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